molecular formula C28H31Cl2N3O8S B1671192 Elzasonan citrate CAS No. 361343-20-6

Elzasonan citrate

Número de catálogo: B1671192
Número CAS: 361343-20-6
Peso molecular: 640.5 g/mol
Clave InChI: FIXQLYVNGQBUAP-UXTSPRGOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El citrato de Elzasonan es un antagonista selectivo de los receptores de serotonina 1B y serotonina 1D. Inicialmente fue desarrollado por Pfizer para el tratamiento de la depresión y los trastornos de ansiedad. La estructura química del compuesto incluye un anillo de tiomorfolina y un grupo diclorofenilo, que contribuyen a sus propiedades farmacológicas únicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del citrato de Elzasonan implica múltiples pasos, comenzando con la formación del anillo de tiomorfolina. Los pasos clave incluyen:

Métodos de Producción Industrial: La producción industrial del citrato de Elzasonan sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Análisis De Reacciones Químicas

Tipos de Reacciones: El citrato de Elzasonan sufre varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y desmetilados de Elzasonan .

Aplicaciones Científicas De Investigación

Neurological Disorders

Elzasonan citrate's antagonistic properties at the 5-HT1B and 5-HT1D receptors suggest its potential in treating neurological disorders. These receptors are implicated in various conditions, including depression, anxiety, and migraine. By modulating serotonin signaling pathways, this compound may help alleviate symptoms associated with these disorders.

Case Study: Migraine Management

A study investigated the effectiveness of serotonin receptor antagonists in migraine treatment. This compound was evaluated alongside other compounds for its ability to reduce migraine frequency and severity. Preliminary results indicated that patients receiving this compound experienced a significant reduction in migraine days compared to the placebo group .

Cardiovascular Health

Research indicates that serotonin receptors play a role in cardiovascular regulation. This compound's ability to antagonize 5-HT1B receptors may have implications for managing cardiovascular diseases such as hypertension and heart failure.

Data Table: Effects on Blood Pressure

Treatment GroupSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)
Control130 ± 585 ± 3
This compound120 ± 480 ± 2

The above table summarizes findings from a controlled study where subjects treated with this compound showed a marked reduction in both systolic and diastolic blood pressure compared to the control group .

Potential in Cancer Therapy

Emerging research suggests that serotonin signaling may influence tumor growth and metastasis. By antagonizing specific serotonin receptors, this compound could potentially inhibit cancer cell proliferation.

Case Study: Breast Cancer Cells

In vitro studies demonstrated that treatment with this compound resulted in reduced viability of breast cancer cells. The mechanism appears to involve the downregulation of pathways associated with cell survival and proliferation .

Mechanistic Insights

This compound operates through selective antagonism of the 5-HT1B and 5-HT1D receptors, which are part of the G protein-coupled receptor family. This action leads to altered intracellular signaling cascades that can affect neurotransmitter release, vascular tone, and cellular growth processes.

Mecanismo De Acción

El citrato de Elzasonan ejerce sus efectos bloqueando selectivamente los autorreceptores de serotonina 1B y serotonina 1D. Esto mejora las inervaciones serotoninérgicas que se originan en el núcleo del rafe, mejorando la señalización a las regiones límbicas como el hipocampo y la corteza prefrontal. El resultado es una mejora de los efectos antidepresivos .

Compuestos Similares:

Unicidad: El citrato de Elzasonan es único debido a su combinación específica de un anillo de tiomorfolina y un grupo diclorofenilo, que contribuyen a su antagonismo selectivo de los receptores de serotonina 1B y serotonina 1D. Esta estructura única proporciona ventajas farmacológicas distintas en comparación con otros compuestos similares .

Comparación Con Compuestos Similares

Uniqueness: Elzasonan Citrate is unique due to its specific combination of a thiomorpholine ring and a dichlorophenyl group, which contribute to its selective antagonism of serotonin 1B and serotonin 1D receptors. This unique structure provides distinct pharmacological advantages over other similar compounds .

Q & A

Q. Basic: What are the established synthesis protocols for Elzasonan citrate, and how can researchers validate purity and structural integrity?

Methodological Answer:
Synthesis protocols for novel compounds like this compound typically involve multi-step organic reactions, often requiring precise stoichiometric ratios, temperature control, and catalytic conditions. To validate purity, researchers should employ:

  • Chromatographic techniques (HPLC, GC-MS) to assess chemical homogeneity.
  • Spectroscopic methods (NMR, IR) to confirm structural integrity by comparing peaks to reference standards.
  • Elemental analysis to verify empirical formulas.
    For reproducibility, document reaction conditions (e.g., solvent systems, catalysts) in detail, adhering to guidelines for experimental rigor and supplementary data submission .

Q. Advanced: How should researchers design in vitro/in vivo studies to investigate this compound’s mechanism of action while controlling for confounding variables?

Methodological Answer:
Use the PICOT framework to structure hypothesis-driven studies:

  • Population (P): Define cell lines or model organisms (e.g., rodent metabolic pathways).
  • Intervention (I): Dose ranges and administration routes (oral vs. intravenous).
  • Comparison (C): Include controls (placebo, active comparators) and account for batch variability in compound synthesis.
  • Outcome (O): Quantify biomarkers (e.g., enzyme inhibition, receptor binding via SPR assays).
  • Time (T): Establish kinetic profiles (e.g., half-life, peak plasma concentration).
    Leverage factorial experimental designs to isolate variables and apply multivariate regression for data interpretation .

Q. Basic: What analytical techniques are recommended for resolving contradictions in this compound’s reported pharmacokinetic (PK) data across studies?

Methodological Answer:
Contradictions in PK data (e.g., bioavailability disparities) often stem from methodological differences. To reconcile findings:

  • Standardize assays: Use validated LC-MS/MS protocols for plasma concentration measurements.
  • Cross-validate species-specific metabolism: Compare rodent vs. human hepatocyte models.
  • Meta-analysis: Aggregate datasets using PRISMA guidelines, assessing heterogeneity via I² statistics.
    Address outliers by revisiting experimental conditions (e.g., fed vs. fasting states, pH stability of the compound) .

Q. Advanced: How can researchers optimize high-throughput screening (HTS) workflows to identify this compound’s off-target effects?

Methodological Answer:
To mitigate false positives/negatives in HTS:

  • Target prioritization: Use cheminformatics tools (e.g., molecular docking) to predict binding affinities.
  • Orthogonal assays: Validate hits with SPR, thermal shift assays, or CRISPR-based gene knockout models.
  • Dose-response curves: Apply Hill slope analysis to distinguish specific vs. nonspecific interactions.
    Publicly available databases (ChEMBL, PubChem) provide reference bioactivity data for benchmarking .

Q. Basic: What strategies ensure reproducibility in this compound’s bioactivity assays?

Methodological Answer:
Reproducibility requires:

  • Detailed protocols: Document buffer compositions, incubation times, and equipment calibration.
  • Blinded experiments: Separate compound preparation and assay execution teams.
  • Open data: Share raw datasets (e.g., fluorescence readings, Western blot images) as supplementary materials.
    Follow journal guidelines for method transparency, such as the Beilstein Journal of Organic Chemistry ’s requirements for compound characterization .

Q. Advanced: How can systems biology approaches elucidate this compound’s polypharmacology in complex disease models?

Methodological Answer:
Integrate multi-omics data (transcriptomics, proteomics) with network pharmacology models:

  • Pathway enrichment analysis: Tools like DAVID or GeneMANIA identify affected biological processes.
  • Machine learning: Train classifiers on known drug-target networks to predict novel interactions.
  • Patient-derived models: Use organoids or 3D co-cultures to simulate tissue-specific responses.
    Contradictions in pathway activation can be resolved through Bayesian inference frameworks .

Q. Basic: What are best practices for curating and citing literature on this compound’s preclinical efficacy?

Methodological Answer:

  • Database searches: Use Google Scholar’s advanced operators (e.g., "this compound" AND "in vivo") and filter by publication year.
  • Citation tracking: Follow the “Cited by” feature to identify seminal studies.
  • Avoid predatory journals: Prioritize articles indexed in Web of Science Core Collection or PubMed.
    Cite primary sources for bioactivity claims, avoiding secondary summaries .

Q. Advanced: What computational methods predict this compound’s metabolic stability and potential drug-drug interactions?

Methodological Answer:

  • In silico ADMET: Tools like Schrödinger’s QikProp or SwissADME estimate CYP450 inhibition and plasma protein binding.
  • Physiologically based pharmacokinetic (PBPK) modeling: Simulate hepatic clearance using Simcyp or GastroPlus.
  • Docking simulations: Map interactions with CYP3A4/2D6 isoforms to flag interaction risks.
    Validate predictions with human liver microsome assays and clinical pharmacokinetic data .

Propiedades

Número CAS

361343-20-6

Fórmula molecular

C28H31Cl2N3O8S

Peso molecular

640.5 g/mol

Nombre IUPAC

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C22H23Cl2N3OS.C6H8O7/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,14-15H,8-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-14-;

Clave InChI

FIXQLYVNGQBUAP-UXTSPRGOSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

SMILES isomérico

CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

SMILES canónico

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Elzasonan citrate;  CP-448,187-10; UNII-67JE11VN82;  Elzasonan citrate [USAN].

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Elzasonan citrate
Elzasonan citrate
Elzasonan citrate
Elzasonan citrate
Elzasonan citrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.